Higher Computed Lipophilicity vs. the Unsubstituted 4‑Nitrophenyl Analog
The target compound exhibits a computed XLogP3 of 3.0, whereas the direct analog lacking the 3‑methyl group on the phenyl ring, ethyl 1‑(4‑nitrophenyl)‑1H‑pyrazole‑3‑carboxylate, reports a logP of 2.48 [1][2]. The difference of +0.52 log unit translates to a ~3.3‑fold higher theoretical partition coefficient, indicating greater lipophilicity that may enhance passive membrane diffusion in cell‑based assays and alter in vivo distribution profiles.
| Evidence Dimension | Computed octanol-water partition coefficient (logP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem) |
| Comparator Or Baseline | Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS 19532-38-8): logP = 2.48 (Molbase) |
| Quantified Difference | ΔlogP = +0.52 (target more lipophilic); ~3.3-fold increase in partition coefficient |
| Conditions | Computed using XLogP3 algorithm (PubChem) for target and Molbase database logP for comparator; both are in silico values measured under standard conditions. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and CNS penetration potential, making the target compound a more suitable candidate for cell‑based phenotypic screening where intracellular target access is required.
- [1] PubChem. Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate. PubChem CID 138109317. https://pubchem.ncbi.nlm.nih.gov/compound/138109317 View Source
- [2] Molbase. Ethyl 1-(4-nitrophenyl)pyrazole-3-carboxylate (CAS 19532-38-8). https://qiye.molbase.cn/19532-38-8.html View Source
